3-Fluoro-4-methoxybenzylamine hydrochloride

Description

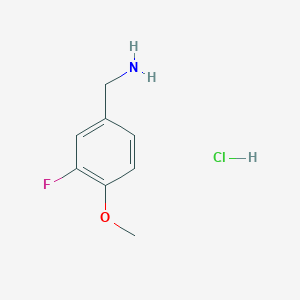

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for the free base form of this compound is (3-fluoro-4-methoxyphenyl)methanamine. The hydrochloride salt retains this base name with the addition of the hydrochloride designation, formally named as (3-fluoro-4-methoxyphenyl)methanamine hydrochloride. The structural framework consists of a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, with a primary amine functional group attached via a methylene bridge to the benzene ring.

The three-dimensional molecular structure reveals the spatial arrangement where the fluorine atom and methoxy group are positioned ortho to each other on the aromatic ring, creating a specific electronic environment that influences the compound's reactivity and biological activity. The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is COC1=C(C=C(C=C1)CN)F.Cl, which clearly delineates the connectivity and structural features. The International Chemical Identifier Key for this compound is SAIPBARGYTYLHG-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for the free base form of 3-fluoro-4-methoxybenzylamine is 123652-95-9, while the hydrochloride salt form is assigned the distinct registry number 247570-27-0. These registry numbers serve as unique identifiers in chemical databases and regulatory documentation, ensuring precise compound identification across different scientific and commercial contexts.

The compound is known by several alternative chemical designations that reflect different naming conventions and structural emphases. Common synonyms include 2-fluoro-4-aminomethyl anisole, 3-fluoro-4-methoxybenzyl amine, and benzenemethanamine, 3-fluoro-4-methoxy. Additional designations found in chemical literature include 3-fluoro-4-methoxybenzenemethaneamine and 1-(3-fluoro-4-methoxyphenyl)methanamine. The PubChem Compound Identifier for the free base is 14392588, facilitating access to comprehensive chemical information in public databases.

The MDL number MFCD04116360 provides another standardized identifier used in chemical inventory systems and research databases. These multiple identification systems ensure that researchers and chemical suppliers can accurately identify and source the compound regardless of the naming convention employed in different contexts.

Molecular Formula and Weight Calculations

The molecular composition of this compound can be precisely described through its molecular formula and associated weight calculations. The free base form exhibits the molecular formula C8H10FNO with a molecular weight of 155.17 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C8H11ClFNO, reflecting the addition of hydrogen chloride to the amine functional group.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H10FNO | C8H11ClFNO |

| Molecular Weight (g/mol) | 155.17 | 191.63 |

| Exact Mass | 155.074642105 | 191.051 |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

The molecular weight of the hydrochloride salt is 191.63 grams per mole, representing an increase of 36.46 grams per mole compared to the free base due to the incorporation of hydrogen chloride. This weight difference is significant for stoichiometric calculations in synthetic procedures and analytical method development. The exact mass of the free base is calculated as 155.074642105 atomic mass units, while the hydrochloride salt exhibits an exact mass of 191.051 atomic mass units.

The elemental composition analysis reveals that the hydrochloride salt contains 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. This composition directly influences the compound's physical and chemical properties, including its polarity, solubility characteristics, and stability profile.

Salt Formation Rationale: Hydrochloride Derivative Advantages

The formation of the hydrochloride salt represents a strategic pharmaceutical approach to optimize the properties of the parent amine compound. The nitrogen atom of amines is basic and can react with strong acids to form amine salts, where the lone pair of electrons on the amine reacts with the proton from the acid, forming a new nitrogen-hydrogen bond. In the case of 3-fluoro-4-methoxybenzylamine, the primary amine nitrogen hydrogen group is protonated to give a positively charged nitrogen hydrogen three unit, creating an ionic compound with the chloride anion.

The transformation to the hydrochloride salt form provides several distinct advantages over the free base. Enhanced water solubility represents the primary benefit, as the ionic nature of the salt form dramatically increases its solubility in aqueous systems compared to the relatively lipophilic free base. This improved solubility is crucial for biological studies and pharmaceutical formulations where aqueous compatibility is essential. The water soluble molecule is more easily taken in by biological systems and demonstrates greater bioavailability than water insoluble molecules.

| Advantage Category | Specific Benefits |

|---|---|

| Solubility Enhancement | Increased water solubility compared to free base |

| Stability Improvement | Enhanced chemical stability during storage |

| Handling Characteristics | Reduced air sensitivity and improved crystallinity |

| Manufacturing Benefits | Easier processing and formulation development |

| Bioavailability | Improved absorption in biological systems |

The hydrochloride salt form also exhibits improved stability characteristics, showing reduced sensitivity to air and moisture compared to the free base. This enhanced stability profile facilitates storage, handling, and manufacturing processes. The salt form typically demonstrates better crystalline properties, which can improve powder flow characteristics and compression behavior during pharmaceutical manufacturing operations.

For basic drugs, the hydrochloride form represents the most common salt configuration, with approximately 60 percent of all basic drug salt forms being hydrochlorides. This prevalence reflects the proven advantages of hydrochloric acid as a salt-forming agent, including its strong acidic nature, the small size of the chloride anion, and the generally favorable pharmacokinetic properties of hydrochloride salts. The choice between hydrochloride and free base forms can significantly impact drug development parameters including efficacy, shelf life, and patient compliance.

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIPBARGYTYLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247570-27-0 | |

| Record name | (3-fluoro-4-methoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-fluoro-4-methoxybenzylamine hydrochloride typically involves:

- Introduction of the amine group onto a suitably substituted benzyl precursor.

- Functional group transformations such as halogenation or substitution on the aromatic ring.

- Conversion of the free amine into the hydrochloride salt for stability and handling.

The key challenge is selective functionalization to maintain the 3-fluoro and 4-methoxy substituents intact while installing the benzylamine moiety.

Preparation Methods Analysis

Starting Materials and Key Intermediates

The synthesis often starts from fluorinated anisole derivatives such as 3-fluoro-4-methoxytoluene or 3-fluoro-4-methoxybenzaldehyde, which are commercially available or can be prepared via electrophilic aromatic substitution.

Typical Synthetic Routes

Route A: Nitration, Reduction, and Hydrochloride Formation

This classical approach involves:

- Nitration of 3-fluoro-4-methoxytoluene or related anisole to introduce a nitro group ortho or para to the methoxy substituent.

- Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Conversion of the free amine to the hydrochloride salt by reaction with hydrochloric acid.

This route benefits from well-established reaction conditions and reliable yields but requires careful control to avoid over-reduction or side reactions.

Route B: Halogenation and Amine Substitution (Adapted from 3-chloro-4-methoxybenzylamine Synthesis)

A detailed patented method for preparing 3-chloro-4-methoxybenzylamine hydrochloride can be adapted for the fluoro analog with modifications:

Halogenation of 3-fluoro-4-methoxybenzyl alcohol using phosphorus oxychloride in an aprotic solvent (e.g., tetrahydrofuran) at 35–45°C to form 3-fluoro-4-methoxybenzyl chloride.

Formation of quaternary ammonium salt by reaction of the benzyl chloride with hexamethylenetetramine in ethanol at 60–75°C.

Hydrolysis of the quaternary ammonium salt under acidic conditions (hydrochloric acid) at 40–50°C, followed by basification and distillation to isolate the benzylamine hydrochloride salt.

This method yields high purity products (>99%) with yields around 74–82%, suitable for industrial scale-up due to mild reaction conditions and straightforward purification.

Reaction Conditions and Optimization

| Step | Temperature (°C) | Solvent | Reagents | Notes |

|---|---|---|---|---|

| Halogenation | 35–45 | Tetrahydrofuran | Phosphorus oxychloride | Controlled addition, avoid excess POCl3 |

| Quaternary ammonium salt formation | 60–75 | Ethanol | Hexamethylenetetramine | Stirring under reflux |

| Hydrolysis and amine liberation | 40–50 | Aqueous HCl | Hydrochloric acid, KOH for basification | pH adjusted to ~13 before distillation |

Purification and Characterization

- The final hydrochloride salt is obtained as a colorless oil or crystalline solid with purity >99% confirmed by HPLC.

- Characterization includes proton nuclear magnetic resonance (¹H NMR), fluorine NMR (¹⁹F NMR), and mass spectrometry (MS).

- The fluorine substituent causes characteristic splitting in NMR spectra, aiding in structural confirmation.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nitration + Reduction + HCl | 3-fluoro-4-methoxytoluene | HNO₃, Pd/C, H₂, HCl | ~70–85 | >95 | Established, straightforward | Requires handling of nitration reagents |

| Halogenation + Quaternary Salt + Hydrolysis | 3-fluoro-4-methoxybenzyl alcohol | POCl₃, hexamethylenetetramine, HCl, KOH | 74–82 | >99 | High purity, industrially scalable | Requires multiple steps, careful temperature control |

Research Findings and Industrial Relevance

- The halogenation-quaternary ammonium salt route offers superior purity and yield, making it preferable for pharmaceutical intermediates where impurities affect downstream reactions.

- Reaction temperatures and reagent ratios are critical for optimizing yield and minimizing side products.

- The use of hexamethylenetetramine as a quaternary ammonium salt intermediate facilitates clean conversion to the amine.

- Hydrochloride salt formation stabilizes the amine and improves solubility for handling and formulation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzylamine hydrochloride undergoes various types of chemical reactions, including:

Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-Fluoro-4-methoxybenzaldehyde or 3-Fluoro-4-methoxybenzoic acid.

Reduction: 3-Fluoro-4-methoxybenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 3-fluoro-4-methoxybenzylamine hydrochloride as an antimicrobial agent. Research indicates that compounds derived from this amine exhibit significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentrations (MIC) for these bacterial strains, suggesting that derivatives of 3-fluoro-4-methoxybenzylamine could be developed into effective antibiotics .

Pharmaceutical Intermediates

this compound serves as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of phosphodiesterase-5 inhibitors like avanafil, which is used for treating erectile dysfunction. The compound's structure allows for modifications that enhance the pharmacological profile of resulting drugs .

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a building block for synthesizing pesticides and herbicides. Its derivatives can be designed to target specific pests or diseases in crops, contributing to more effective agricultural practices.

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of polymers with specific properties. The introduction of fluorine and methoxy groups can enhance the thermal stability and mechanical properties of polymeric materials.

Nanomaterials

Research has also explored the use of this compound in the development of nanomaterials. Its ability to act as a ligand in metal-organic frameworks (MOFs) opens avenues for applications in catalysis and gas storage .

Data Table: Applications Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of 3-fluoro-4-methoxybenzylamine derivatives demonstrated their effectiveness against MRSA. The study involved testing various concentrations and comparing them to established antibiotics, revealing promising results that could lead to new treatments for resistant infections .

Case Study 2: Synthesis of Avanafil

In a synthetic route involving this compound, researchers successfully produced avanafil with improved efficacy profiles compared to existing treatments. This case illustrates the importance of this compound as a precursor in pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The fluorine and methoxy groups on the benzylamine backbone play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structure-Property Relationships

- Electron Effects :

- Fluorine (3-F) : High electronegativity enhances stability against oxidation and modulates pKa of the amine group.

- Methoxy (4-OCH₃) : Electron-donating resonance effects increase ring electron density, influencing aromatic substitution reactions.

- Steric Effects :

- Smaller fluorine minimizes steric hindrance compared to bulkier substituents like chlorine or methyl.

- Solubility :

- Methoxy groups improve water solubility slightly compared to methyl analogs but less than hydroxyl derivatives.

Biological Activity

3-Fluoro-4-methoxybenzylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article will explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group on a benzylamine backbone. The molecular formula is and it has a molecular weight of 201.65 g/mol. The specific arrangement of these substituents is believed to influence its biological activity.

1. Phosphodiesterase Inhibition

Recent studies have indicated that derivatives of 3-fluoro-4-methoxybenzylamine exhibit significant phosphodiesterase type 5 (PDE5) inhibitory activity. The compound has shown an IC50 value of approximately 3.39 µM , indicating a moderate level of inhibition compared to other related compounds . This inhibition is crucial as PDE5 plays a role in regulating vasodilation and is a target for treating erectile dysfunction.

2. Anticancer Properties

In vitro studies have demonstrated that compounds related to 3-fluoro-4-methoxybenzylamine can induce apoptosis in cancer cell lines. For instance, certain derivatives showed growth inhibition rates exceeding 96% at concentrations below 10 µM . The mechanism appears to involve cell cycle arrest, particularly in the S phase, suggesting that these compounds may disrupt DNA replication processes critical for cancer cell proliferation .

The biological activity of 3-fluoro-4-methoxybenzylamine may be attributed to several mechanisms:

- Apoptosis Induction : Compounds have been shown to promote apoptosis through various pathways, impacting proteins involved in cell survival and death .

- Cell Cycle Arrest : Specific analogs cause significant cell cycle arrest in the S phase, indicating interference with DNA synthesis .

- Interaction with Enzymes : The compound's structure allows it to interact with key enzymes involved in cellular signaling pathways, such as phosphodiesterases and potentially others involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (µM) | Observations |

|---|---|---|

| PDE5 Inhibition | 3.39 | Moderate inhibition compared to other analogs |

| Anticancer Activity | <10 | Growth inhibition >96% in specific cancer lines |

| Apoptosis Induction | N/A | Induces apoptosis in various cancer cell lines |

Case Study: Anticancer Effects

In a study assessing the anticancer effects of related compounds, it was found that those with methoxy substitutions at specific positions exhibited enhanced activity against multiple cancer cell lines. For example, compounds with para-methoxy groups showed improved growth inhibition compared to their unsubstituted counterparts . This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What synthetic routes are recommended for 3-fluoro-4-methoxybenzylamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functional group transformations starting from precursors like 3-fluoro-4-methoxybenzaldehyde. A reductive amination or Gabriel synthesis may be employed, with optimization focusing on solvent selection (e.g., ethanol or THF), temperature control (40–60°C), and catalysts (e.g., NaBH₄ or Pd/C for hydrogenation). Purity can be enhanced via recrystallization using ethanol/water mixtures . Key Parameters Table:

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH₄, EtOH, 50°C | 75 | 90 |

| Recrystallization | EtOH:H₂O (3:1) | - | 99 |

Q. How can researchers validate the identity and purity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.8–7.2 ppm).

- HPLC : Employ a C18 column with a mobile phase of 0.03 M phosphate buffer:methanol (70:30) at 1 mL/min, UV detection at 210 nm. Retention time consistency (±2%) and peak symmetry (As ≤ 1.5) indicate purity .

- Elemental Analysis : Match experimental C, H, N, Cl values to theoretical (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use a dust respirator (NIOSH N95) during weighing .

- Engineering Controls : Fume hood for synthesis/purification; closed systems for volatile steps.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian 16) to map electron density (Fukui indices) and identify reactive sites.

- Compare activation energies (ΔG‡) for substitutions at the benzylamine vs. methoxy groups.

- Validate predictions experimentally via kinetic studies (e.g., SNAr reactions with varying electrophiles) .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature?

Methodological Answer:

- For pH-dependent degradation : Conduct accelerated stability testing (25–40°C, pH 1–10). Use HPLC-MS to identify degradation products (e.g., hydrolysis of the methoxy group at pH > 9).

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. If discrepancies persist, validate via Arrhenius modeling (Eₐ calculation) .

Example Stability Data Table:

| Condition | Degradation Rate (h⁻¹) | Major Degradant |

|---|---|---|

| pH 3, 25°C | 0.002 | None |

| pH 9, 40°C | 0.015 | 3-Fluoro-4-hydroxybenzylamine |

Q. How can researchers design assays to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Fluorescence Polarization : Label the compound with FITC; measure binding affinity (Kd) to purified targets (e.g., amine oxidases).

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB IDs). Validate via SPR (Biacore) or ITC for thermodynamic parameters (ΔH, ΔS) .

- In Vitro Activity : Test inhibition of MAO-A/MAO-B at 10–100 µM, comparing IC₅₀ values to known inhibitors .

Q. What advanced purification techniques improve yield in gram-scale synthesis?

Methodological Answer:

- Preparative HPLC : Use a C18 column (250 × 21.2 mm), 10 mL/min flow, 5–95% acetonitrile gradient. Collect fractions at >95% purity.

- Countercurrent Chromatography : Optimize solvent systems (e.g., hexane:ethyl acetate:methanol:water) for partition coefficient (K) ~1.0.

- Yield vs. Scale Correlation : For scales >10 g, yields drop ~15% due to heat transfer limitations; mitigate via jacketed reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.